molecular formula C22H15BrFN3O3S B5181620 5-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide

5-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide

Cat. No.: B5181620
M. Wt: 500.3 g/mol
InChI Key: IIYMHGHHCDPURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, a bromine atom, and a fluorophenyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. The process often includes:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the benzoxazole ring is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Attachment of the Fluorophenyl Group: This step involves the coupling of the fluorophenyl group to the benzoxazole ring, which can be achieved through Suzuki-Miyaura coupling using palladium catalysts.

    Formation of the Carbamothioyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzamide moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structural features suggest it may have activity against certain diseases, making it a subject of interest in medicinal chemistry.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoxazole ring and fluorophenyl group allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]carbamothioyl}-2-methoxybenzamide
  • 5-bromo-N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide
  • 5-bromo-N-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide

Uniqueness

The uniqueness of 5-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, fluorophenyl group, and benzoxazole ring in a single molecule allows for unique interactions and reactivity compared to its analogs.

Properties

IUPAC Name

5-bromo-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN3O3S/c1-29-18-7-5-13(23)10-16(18)20(28)27-22(31)25-15-6-8-19-17(11-15)26-21(30-19)12-3-2-4-14(24)9-12/h2-11H,1H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYMHGHHCDPURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.